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molecular formula C12H7F3N2O2 B8452678 N-(3,5-difluorophenyl)-5-fluoro-2-nitroaniline

N-(3,5-difluorophenyl)-5-fluoro-2-nitroaniline

Cat. No. B8452678
M. Wt: 268.19 g/mol
InChI Key: DXXVWSXPJGAOQO-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A solution of (3,5-difluorophenyl)-(5-fluoro-2-nitrophenyl)amine (2.0 g, 7.5 mmol) in EtOAc (65 mL) was added to a slurry of palladium on carbon (10% by wt, 200 mg) in EtOAc (10 mL) under nitrogen. The reaction mixture was stirred at RT under an atmosphere of hydrogen for 4 h. The mixture was filtered through Celite® and the filtrate concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PPC, gradient 0-30% EtOAc/cyclohexane) to afford the title compound as a white solid that turned red upon standing (1.07 g, 60%). LCMS (Method C): RT 3.40 min [M+H]+ 239. 1H NMR (CDCl3, 400 MHz): δ 6.90-6.87 (1H, m), 6.81-6.73 (2H, m), 6.31-6.23 (3H, m), 5.42 (1H, bs), 3.58 (2H, bs).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=2[N+:17]([O-])=O)[CH:5]=[C:6]([F:8])[CH:7]=1>CCOC(C)=O.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]([NH2:17])=[CH:12][CH:13]=[C:14]([F:16])[CH:15]=2)[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
65 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT under an atmosphere of hydrogen for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PPC, gradient 0-30% EtOAc/cyclohexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)NC=1C(=CC=C(C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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